

A Technical Guide to the Physical Properties of Bis(4-bromophenyl) disulfide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *4-Bromophenyl disulfide*

Cat. No.: *B1266539*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of bis(4-bromophenyl) disulfide. The information is curated for professionals in research and development, offering quantitative data, detailed experimental protocols, and a visual representation of a relevant synthetic workflow.

Core Physical and Chemical Properties

Bis(4-bromophenyl) disulfide, with the CAS number 5335-84-2, is a symmetrical aromatic disulfide. Its properties are summarized below, providing a foundational dataset for laboratory and development applications.

Property	Value
Molecular Formula	<chem>C12H8Br2S2</chem>
Molecular Weight	376.13 g/mol
Appearance	Yellow crystalline solid; White to orange/green powder/crystal[1]
Melting Point	93 - 94 °C[1][2]
Boiling Point	403.3 °C at 760 mmHg
Density	1.83 g/cm ³
Solubility	Insoluble in water; Soluble in organic solvents. Slightly soluble in Chloroform and Methanol.[2]
Flash Point	197.7 °C
UV Maximum Absorption	248 nm (in CH ₃ CN)[1]
Crystal System	Orthorhombic
Space Group	Ccc2[3]

Experimental Protocols

The determination of the physical properties of a compound relies on standardized experimental procedures. Below are detailed methodologies relevant to the data presented.

2.1. Melting Point Determination

The melting point is a critical indicator of purity.[1] A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, while impurities tend to lower and broaden the melting range.[1]

- Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp or Thiele tube) and a sealed-end capillary tube are required.[1][3]
- Sample Preparation: A small amount of the dry, finely powdered bis(4-bromophenyl) disulfide is packed into the capillary tube to a depth of 1-2 mm.[2][3]

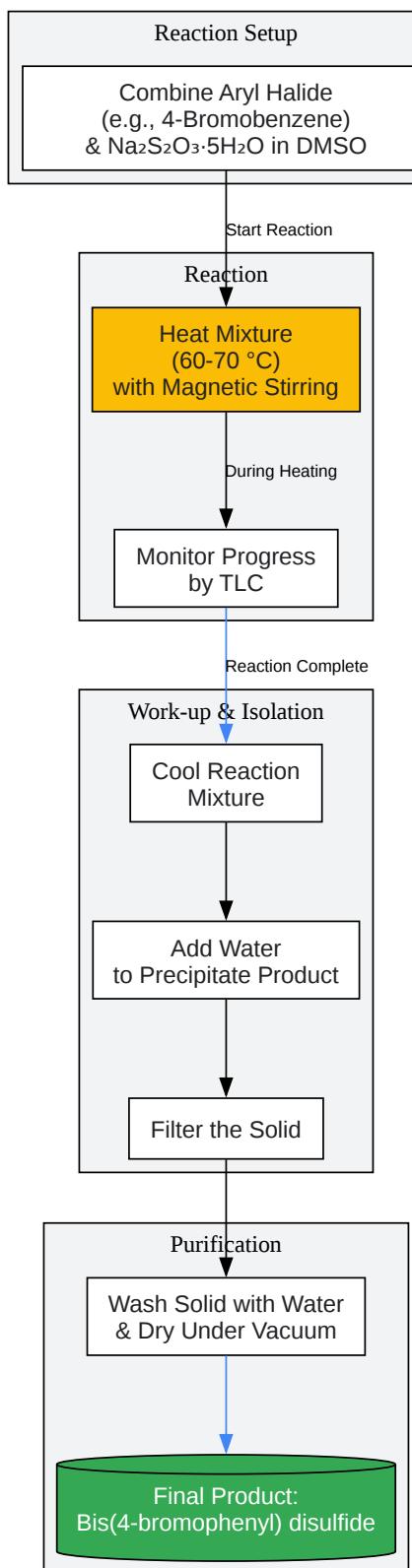
- Procedure:
 - The capillary tube is placed in the heating block of the apparatus alongside a thermometer.[1]
 - The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.
 - The heating rate is then reduced to a slow and steady 1-2°C per minute to ensure thermal equilibrium.[1]
 - The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
 - The temperature at which the entire sample has completely liquefied is recorded as the end of the range.[4]

2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy are used to elucidate the molecular structure of a compound.

- Sample Preparation:
 - Approximately 5-25 mg of bis(4-bromophenyl) disulfide is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in a small vial.[5][6]
 - The solution must be free of any solid particles. If necessary, the solution is filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.
 - An internal standard, such as tetramethylsilane (TMS), may be used for chemical shift calibration.[6]
- Data Acquisition:
 - The NMR tube is placed in the spectrometer's magnet.
 - The magnetic field is "shimmed" to achieve maximum homogeneity.[6]

- A series of radiofrequency pulses are applied to the sample. The resulting free-induction decay (FID) signal is detected.[7]
- A Fourier transform is applied to the FID to convert the time-domain signal into the frequency-domain spectrum, which shows chemical shifts versus intensity.


2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and aspects of its structure.

- Ionization (Electron Ionization - EI):
 - A small sample of the compound is introduced into the instrument, where it is vaporized.[8]
 - The gaseous molecules are bombarded by a high-energy beam of electrons.[9][10] This typically ejects one electron from the molecule, forming a positively charged radical cation known as the molecular ion ($M^{+\bullet}$).[9][11]
- Analysis and Detection:
 - The molecular ion and any fragment ions formed are accelerated by an electric field.[11]
 - The ions travel through a magnetic field, which deflects them based on their mass-to-charge (m/z) ratio. Lighter ions are deflected more than heavier ones.[10][11]
 - A detector measures the abundance of ions at each m/z value.
 - The resulting mass spectrum is a plot of relative ion abundance versus m/z .[9] The peak with the highest m/z value typically corresponds to the molecular ion, confirming the molecular weight of bis(4-bromophenyl) disulfide.

Synthetic Workflow Visualization

The following diagram illustrates a generalized one-pot experimental workflow for the synthesis of symmetrical diaryl disulfides, such as bis(4-bromophenyl) disulfide, from an aryl halide precursor. This method is noted for its efficiency.[12]

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the one-pot synthesis of bis(4-bromophenyl) disulfide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 2. byjus.com [byjus.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. pennwest.edu [pennwest.edu]
- 5. How To [chem.rochester.edu]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. sites.bu.edu [sites.bu.edu]
- 8. Understanding Mass Spectrometry for Organic Compound Analysis - HSC Chemistry [hscprep.com.au]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 12. The synthesis of symmetrical disulfides by reacting organic halides with $\text{Na}_2\text{S}_2\text{O}_3 \cdot 5\text{H}_2\text{O}$ in DMSO - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [A Technical Guide to the Physical Properties of Bis(4-bromophenyl) disulfide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1266539#physical-properties-of-bis-4-bromophenyl-disulfide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com